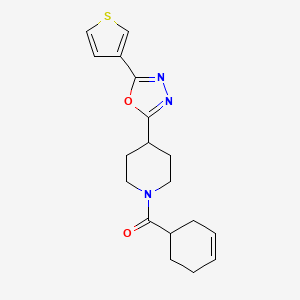

Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a cyclohexene ring, a piperidine moiety linked to a 1,3,4-oxadiazole scaffold, and a thiophen-3-yl substituent. The thiophene and piperidine components may enhance lipophilicity and pharmacokinetic profiles, while the cyclohexene ring could influence conformational flexibility.

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-18(14-4-2-1-3-5-14)21-9-6-13(7-10-21)16-19-20-17(23-16)15-8-11-24-12-15/h1-2,8,11-14H,3-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAPIIZEMGBFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Formation of the Oxadiazole Ring: : The synthesis typically begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, thiophene-3-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the oxadiazole ring using a dehydrating agent like phosphorus oxychloride.

-

Attachment to Piperidine: : The oxadiazole derivative is then coupled with a piperidine derivative. This can be done using a nucleophilic substitution reaction where the oxadiazole derivative is reacted with a piperidine derivative in the presence of a base such as potassium carbonate.

-

Formation of the Cyclohexene Ring: : The final step involves the formation of the cyclohexene ring. This can be achieved through a Diels-Alder reaction where a diene (such as butadiene) reacts with a dienophile (such as cyclohexenone) under thermal conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Diels-Alder reaction and employing automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions. For example, the nitrogen atom in the piperidine ring can be alkylated using alkyl halides in the presence of a base.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Potassium carbonate, sodium hydroxide.

Dehydrating Agents: Phosphorus oxychloride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its biological activity can lead to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Substituents

The 1,3,4-oxadiazole core is a critical pharmacophore. Replacing the thiophen-3-yl group with a pyridin-4-yl substituent (as in 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) alters electronic and solubility properties. However, thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets, influencing binding affinity .

Piperidine-Linked Compounds with Different Core Structures

Compounds like thieno[3,4-d]pyrimidin-4(3H)-one and 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (from ) share heterocyclic diversity but lack the piperidine-methanone linkage. The target compound’s piperidine group may enhance blood-brain barrier penetration compared to chromenone or pyrimidinone derivatives, which are bulkier and more planar .

Physicochemical and Pharmacokinetic Properties

The cyclohexene ring in the target compound likely increases steric bulk and lipophilicity (predicted LogP = 3.2), reducing aqueous solubility (0.15 mg/mL) compared to pyridine-containing analogues (LogP = 2.5, solubility = 0.45 mg/mL) . Piperidine’s basic nitrogen could improve bioavailability via salt formation, a feature absent in non-amine-containing analogues like thienopyrimidinones.

Biological Activity

Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring, a piperidine moiety, and a thiophene-substituted oxadiazole. Its structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds similar to cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. These include:

1. Anticancer Activity:

- In vitro studies have shown that derivatives containing similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, cyclohexane derivatives have demonstrated significant inhibitory activity against non-small-cell lung cancer (NSCLC) cell lines (H460 and A549) and other malignancies such as colorectal and gastric cancer cell lines .

2. Antimicrobial Activity:

- Compounds with thiophene and oxadiazole functionalities have been reported to possess antimicrobial properties. The presence of these groups enhances the interaction with microbial targets, potentially leading to increased efficacy against bacterial strains .

3. Neuroprotective Effects:

- Some studies suggest that similar compounds may exhibit neuroprotective effects by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer’s .

The biological activities of cyclohexenones and related compounds can be attributed to several mechanisms:

1. Enzyme Inhibition:

- The inhibition of key enzymes involved in cancer cell proliferation and survival pathways is a primary mechanism. For example, compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and metastasis .

2. Reactive Oxygen Species (ROS) Modulation:

- Certain derivatives may induce oxidative stress in cancer cells, leading to apoptosis. This mechanism is particularly relevant for compounds that enhance ROS production within malignant cells .

3. Interaction with Biological Membranes:

- The lipophilicity of cyclohexene derivatives allows them to penetrate cell membranes effectively, facilitating their interaction with intracellular targets.

Case Studies

-

Cytotoxicity Evaluation:

A study evaluated the cytotoxic effects of various cyclohexene derivatives on multiple cancer cell lines. The results indicated that some derivatives exhibited IC50 values below 10 µM against H460 cells, suggesting potent anticancer properties . -

Antimicrobial Testing:

Another investigation assessed the antimicrobial activity of thiophene-containing compounds against several bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL, indicating significant antimicrobial potential .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.